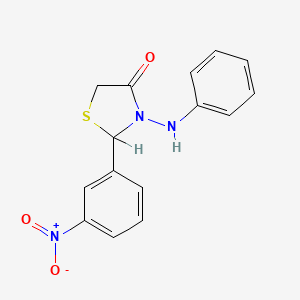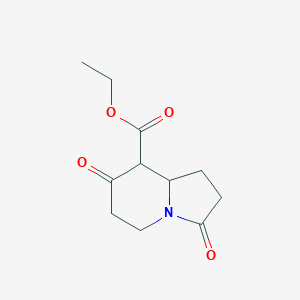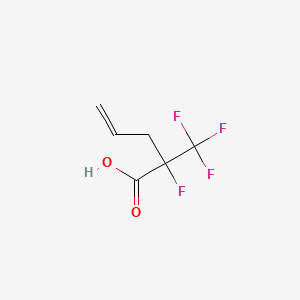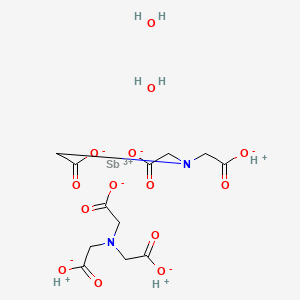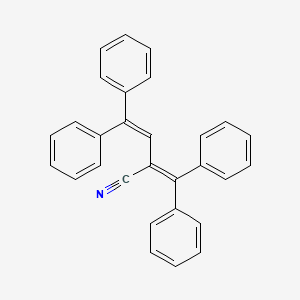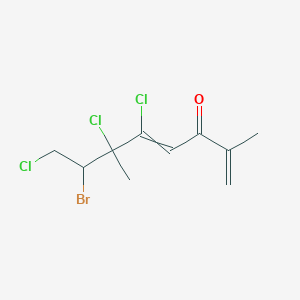![molecular formula C14H16N2 B14458243 Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- CAS No. 75790-83-9](/img/structure/B14458243.png)
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amine group attached to a benzene ring, with additional substituents that include a methyl group and a 4-aminophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to produce aniline (benzenamine). The aniline is then subjected to further reactions to introduce the 4-aminophenylmethyl and methyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.
Comparaison Avec Des Composés Similaires
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- can be compared with other similar compounds, such as:
Aniline (Benzenamine): A simpler aromatic amine with a single amine group attached to the benzene ring.
4-Aminobenzylamine: Contains an additional amine group on the benzyl substituent.
2-Methylaniline: Similar structure but lacks the 4-aminophenylmethyl group.
The uniqueness of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
75790-83-9 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
5-[(4-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h2-7,9H,8,15-16H2,1H3 |
Clé InChI |
ZZWIUWXGJRSQIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


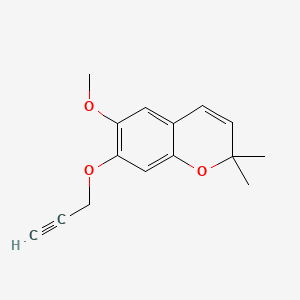

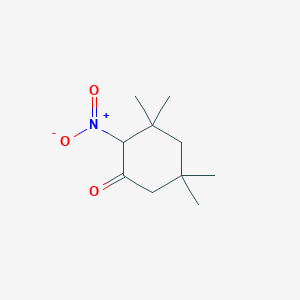
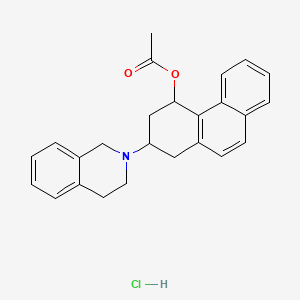
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
